molecular formula C20H28O6S B1683147 替亚普罗斯 CAS No. 71116-82-0

替亚普罗斯

货号: B1683147
CAS 编号: 71116-82-0
分子量: 396.5 g/mol
InChI 键: FYBFDIIAPRHIQS-JRSBLEPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

噻丙酸是前列腺素F2α的合成类似物,前列腺素F2α是一种天然存在的前列腺素。它主要用于兽医学,因为它的黄体溶解特性,这意味着它可以导致黄体的退化,黄体是卵巢中产生孕酮的结构。 该化合物在畜牧业中用于同步发情和诱导动物分娩(分娩) .

科学研究应用

噻丙酸有几个科学研究应用,包括:

准备方法

合成路线和反应条件

噻丙酸的合成涉及多个步骤,从易于获得的起始原料开始。关键步骤包括环戊烷环的形成、羟基的引入以及噻吩环的连接。 反应条件通常涉及使用强酸或强碱、有机溶剂和控制温度以确保所需的立体化学和产率 .

工业生产方法

噻丙酸的工业生产遵循类似的合成路线,但规模更大。该过程针对成本效益、产率和纯度进行了优化。 这涉及使用大型反应器、连续流动系统和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

噻丙酸经历了几种类型的化学反应,包括:

常见试剂和条件

主要产品

从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可以导致形成羧酸,而还原可以产生醇 .

作用机制

噻丙酸通过模拟前列腺素F2α的作用发挥作用。它与黄体中的前列腺素受体结合,导致孕酮生成减少和黄体退化。 这个过程是通过激活特定的信号通路介导的,这些通路涉及环腺苷酸 (cAMP) 水平的降低和蛋白激酶 C (PKC) 的激活 .

相似化合物的比较

类似化合物

独特性

噻丙酸在其特定的结构修饰方面是独一无二的,与其他前列腺素类似物相比,这些修饰增强了它的稳定性和功效。 它的噻吩环和特定的立体化学有助于其独特的药理学特征,使其成为兽医学中宝贵的工具 .

属性

CAS 编号

71116-82-0

分子式

C20H28O6S

分子量

396.5 g/mol

IUPAC 名称

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1

InChI 键

FYBFDIIAPRHIQS-JRSBLEPXSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

手性 SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

规范 SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Iliren
tiaprost
tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer
tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiaprost
Reactant of Route 2
Tiaprost
Reactant of Route 3
Tiaprost
Reactant of Route 4
Tiaprost
Reactant of Route 5
Tiaprost
Reactant of Route 6
Tiaprost
Customer
Q & A

Q1: What is Tiaprost and what is its mechanism of action?

A1: Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].

Q2: What are the primary downstream effects of Tiaprost binding to its target receptor?

A2: Tiaprost's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].

Q3: How does the stage of the estrous cycle influence Tiaprost's effects on uterine contractility?

A3: Studies show that Tiaprost's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and Tiaprost's actions.

Q4: What is the molecular formula and weight of Tiaprost?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tiaprost, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.

Q5: Has research investigated longer-acting formulations of Tiaprost?

A5: Yes, research suggests the potential for developing longer-acting formulations of Tiaprost. One study explored the use of a subcutaneous osmotic mini-pump to deliver Tiaprost over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing Tiaprost's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.

Q6: Does the route of administration impact Tiaprost's luteolytic effects?

A6: Research suggests that the route of Tiaprost administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding Tiaprost's pharmacokinetic properties and their impact on its biological activity.

Q7: What are the applications of Tiaprost in veterinary medicine?

A7: Tiaprost finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].

Q8: Are there differences in Tiaprost's efficacy between primiparous and multiparous cows?

A8: Research suggests potential differences in Tiaprost's effects based on parity in cows. While conception rates following an OvSynch protocol (including Tiaprost) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing Tiaprost's action.

Q9: Can color Doppler sonography be used to monitor Tiaprost's effects during pregnancy?

A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring Tiaprost's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following Tiaprost administration, providing insights into the dynamics of embryonic death [].

Q10: Are there any safety concerns regarding Tiaprost use in animals?

A10: While the provided abstracts don't focus extensively on Tiaprost's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving Tiaprost.

Q11: Are there any specific drug delivery strategies being explored to enhance Tiaprost's therapeutic efficacy?

A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of Tiaprost []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。